molecular formula C10H14N4S B13626759 2-(1-Methyl-3-(thiophen-2-yl)-1h-1,2,4-triazol-5-yl)propan-1-amine

2-(1-Methyl-3-(thiophen-2-yl)-1h-1,2,4-triazol-5-yl)propan-1-amine

Cat. No.: B13626759
M. Wt: 222.31 g/mol
InChI Key: JPHCRRWGFHDLMB-UHFFFAOYSA-N
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Description

2-(1-Methyl-3-(thiophen-2-yl)-1h-1,2,4-triazol-5-yl)propan-1-amine is a heterocyclic compound that features a triazole ring fused with a thiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Methyl-3-(thiophen-2-yl)-1h-1,2,4-triazol-5-yl)propan-1-amine typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.

    Introduction of the Thiophene Moiety: The thiophene ring can be introduced via a coupling reaction, such as a Suzuki or Stille coupling, using thiophene boronic acid or thiophene stannane.

    Alkylation: The final step involves the alkylation of the triazole-thiophene intermediate with a suitable alkyl halide to introduce the propan-1-amine group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-(1-Methyl-3-(thiophen-2-yl)-1h-1,2,4-triazol-5-yl)propan-1-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amine group or the thiophene ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

    Oxidation: Oxidized derivatives of the thiophene or triazole rings.

    Reduction: Reduced forms of the triazole or thiophene rings.

    Substitution: Substituted amine derivatives or thiophene derivatives.

Scientific Research Applications

2-(1-Methyl-3-(thiophen-2-yl)-1h-1,2,4-triazol-5-yl)propan-1-amine has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.

    Materials Science: The compound’s unique electronic properties make it suitable for use in organic semiconductors and conductive polymers.

    Biological Studies: It can be used as a probe to study enzyme interactions and receptor binding due to its heterocyclic structure.

Mechanism of Action

The mechanism of action of 2-(1-Methyl-3-(thiophen-2-yl)-1h-1,2,4-triazol-5-yl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can participate in hydrogen bonding and π-π interactions, while the thiophene ring can engage in π-stacking interactions. These interactions can modulate the activity of the target proteins, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole Derivatives: Compounds like 1,2,4-triazole-3-thiol and 1,2,4-triazole-3-carboxylic acid.

    Thiophene Derivatives: Compounds like thiophene-2-carboxylic acid and 2-aminothiophene.

Uniqueness

2-(1-Methyl-3-(thiophen-2-yl)-1h-1,2,4-triazol-5-yl)propan-1-amine is unique due to the combination of the triazole and thiophene rings, which confer distinct electronic and steric properties. This combination enhances its potential for diverse applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C10H14N4S

Molecular Weight

222.31 g/mol

IUPAC Name

2-(2-methyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)propan-1-amine

InChI

InChI=1S/C10H14N4S/c1-7(6-11)10-12-9(13-14(10)2)8-4-3-5-15-8/h3-5,7H,6,11H2,1-2H3

InChI Key

JPHCRRWGFHDLMB-UHFFFAOYSA-N

Canonical SMILES

CC(CN)C1=NC(=NN1C)C2=CC=CS2

Origin of Product

United States

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